2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone
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Overview
Description
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE is a complex organic compound that features a pyrazole ring substituted with chlorine, difluoromethyl, and methyl groups, as well as a morpholino group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE typically involves multiple steps, starting from readily available starting materialsThe final step involves the attachment of the morpholino group to the ethanone moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The chlorine and difluoromethyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on mitochondrial respiratory chain enzymes, disrupting cellular respiration in target organisms .
Comparison with Similar Compounds
Similar Compounds
3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID AMIDES: These compounds share a similar pyrazole core and are known for their antifungal activities.
4-CHLORO-3-(DIFLUOROMETHYL)-2-FLUOROBENZALDEHYDE: This compound has a similar difluoromethyl and chlorine substitution pattern.
Uniqueness
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE is unique due to its combination of a pyrazole ring with a morpholino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18ClF2N3O2 |
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Molecular Weight |
321.75 g/mol |
IUPAC Name |
2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone |
InChI |
InChI=1S/C13H18ClF2N3O2/c1-7-4-18(5-8(2)21-7)10(20)6-19-9(3)11(14)12(17-19)13(15)16/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
UMMZUMMLOLZSDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C(=C(C(=N2)C(F)F)Cl)C |
Origin of Product |
United States |
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